N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide
Description
3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of thioureas
Properties
Molecular Formula |
C17H19N5O5S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19N5O5S2/c1-26-13-8-3-10(9-14(13)27-2)15(23)21-17(28)20-11-4-6-12(7-5-11)29(24,25)22-16(18)19/h3-9H,1-2H3,(H4,18,19,22)(H2,20,21,23,28) |
InChI Key |
HLIYBGCHJDHXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxybenzoyl chloride with thiourea in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(3,4-dimethoxybenzoyl)thiourea. Subsequently, the intermediate undergoes a reaction with 4-(carbamimidamidosulfonyl)phenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as ion sensors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and disrupt cellular processes. For example, its anticancer activity may be attributed to its ability to inhibit enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)thiourea
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 3-(4-Bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one
Uniqueness
3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carbamimidamidosulfonyl and dimethoxybenzoyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
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